2-溴-N-甲基-6-硝基苯胺

描述

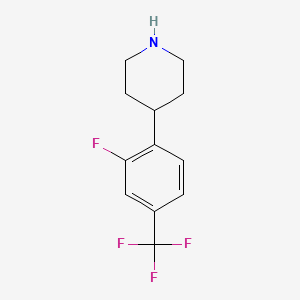

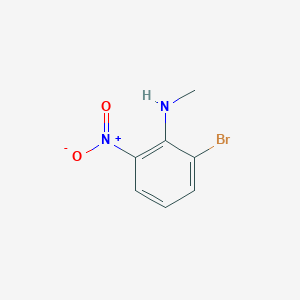

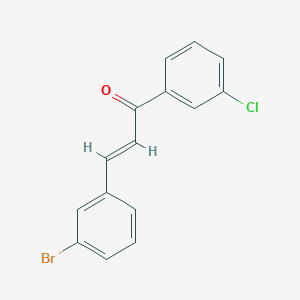

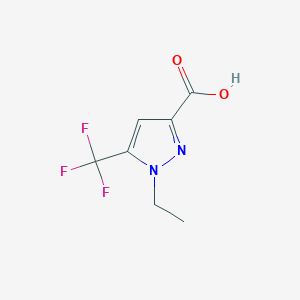

2-Bromo-N-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 . It is a solid substance and is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of 2-Bromo-N-methyl-6-nitroaniline involves several steps. One method involves the suspension of 2-methyl-4-nitroaniline in glacial acetic acid at 20 °C, followed by the dropwise addition of bromine . The mixture is then stirred at 20 °C for an additional 30 minutes .Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methyl-6-nitroaniline can be represented by the linear formula C7H7BrN2O2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-N-methyl-6-nitroaniline are complex and can vary depending on the conditions. For example, one reaction involves the use of bromine and acetic acid .Physical And Chemical Properties Analysis

2-Bromo-N-methyl-6-nitroaniline is a solid substance . It is slightly soluble in water and soluble in hot methanol . It has a molecular weight of 231.05 and a density of 1.7207 (rough estimate) .科学研究应用

晶体结构分析和理论计算:已经对硝基苯胺盐的晶体结构进行了研究,包括类似于 2-溴-N-甲基-6-硝基苯胺的变体。例如,使用单晶 X 射线衍射确定了 2-氯-4-硝基苯胺溴化物和 2-甲基-6-硝基苯胺溴化物的晶体结构。理论计算揭示了这些化合物中硝基旋转的能垒。还分析了涉及硝基的氢键模式和弱相互作用 (Medviediev & Daszkiewicz, 2021)。

有机合成和杂环化:研究已经证明了类似硝基苯胺(如 6-甲基-2-硝基苯胺)在有机合成中的反应性。例如,它与各种卤化物和氢化钠反应,通过一锅烷基化-杂环化-烷基化顺序产生苯并咪唑 (Gardiner & Loyns, 1995)。

合成技术:已经研究了类似于 2-溴-N-甲基-6-硝基苯胺的 2-甲基-6-硝基苯胺等化合物的合成,以提高产率和纯度。已经探索了对传统合成方法的修改,例如分离乙酰化和硝化过程 (孙承辉,2009)。

分子间相互作用:研究集中在了解类似于 2-甲基-6-硝基苯胺的化合物中的分子间非共价相互作用。量子力学计算已用于研究这些分子中的氢键、电荷重新分布和堆叠相互作用 (Kruszyński & Sierański, 2010)。

溶解度和热力学:已经通过实验确定了 2-甲基-6-硝基苯胺在各种溶剂混合物中的溶解度。这项研究对于此类化合物的生产和纯化的实际过程至关重要。诸如 Jouyban-Acree 模型之类的模型已用于表示实验溶解度数据 (杨聪等,2017)。

光谱分析:对相关化合物(如 2-甲基-4-硝基苯胺)的研究涉及使用 FTIR 和 FT-拉曼等光谱技术来了解它们的分子结构和振动特性 (Krishnakumar & Balachandran, 2005)。

在染料合成中的应用:已经对中间体的合成进行了研究,例如 2,6-二溴-4-硝基苯胺,这在偶氮分散染料的合成中很重要。已经开发出环保的制备工艺,突出了该化合物在染料制造中的相关性 (Pappula & Adimurthy, 2016)。

安全和危害

作用机制

Target of Action

2-Bromo-N-methyl-6-nitroaniline is an intermediate used for the synthesis of metabolites of Brimonidine , which is an α2 receptor agonist . The primary target of this compound is the α2 receptor, which plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

The compound interacts with its target, the α2 receptor, through a series of biochemical reactions. The nitro group in the compound is meta directing , which means it directs the incoming electrophile to the meta position relative to itself . This interaction results in changes in the receptor’s activity, leading to the modulation of neurotransmitter release.

Biochemical Pathways

The compound affects the biochemical pathways involved in neurotransmitter release. The nitro group in the compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions result in the modulation of the α2 receptor’s activity and, consequently, the regulation of neurotransmitter release.

Pharmacokinetics

The compound’s molecular weight (23105 ) and its solid physical form suggest that it may have specific ADME properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-Bromo-N-methyl-6-nitroaniline’s action are primarily related to its role as an intermediate in the synthesis of Brimonidine metabolites . By modulating the activity of the α2 receptor, the compound can influence neurotransmitter release, potentially leading to changes in neuronal signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-N-methyl-6-nitroaniline. For instance, the compound is sensitive to prolonged exposure to air , suggesting that its stability and efficacy may be affected by environmental conditions. Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in its environment.

生化分析

Biochemical Properties

It is known that nitroaniline compounds can interact with various enzymes and proteins

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-bromo-N-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMQHYXPTUCRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)

![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)

![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)